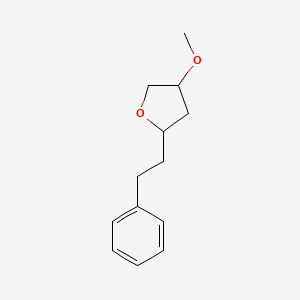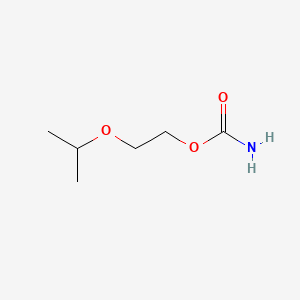
2-Isopropoxyethyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxyethyl carbamate is an organic compound characterized by its unique structure, which includes an isopropoxy group attached to an ethyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropoxyethyl carbamate typically involves the reaction of 2-isopropoxyethanol with phosgene or its derivatives, such as triphosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:
2-Isopropoxyethanol+Phosgene→2-Isopropoxyethyl carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropoxyethyl carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-isopropoxyethanol and carbon dioxide.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 2-Isopropoxyethanol and carbon dioxide.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Isopropoxyethyl carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which 2-isopropoxyethyl carbamate exerts its effects depends on its application. In biological systems, it may act as an enzyme inhibitor by forming covalent bonds with active site residues, thereby blocking substrate access. The molecular targets and pathways involved can vary, but typically include enzymes with nucleophilic active sites.
Comparaison Avec Des Composés Similaires
Ethyl carbamate: Similar structure but lacks the isopropoxy group.
Methyl carbamate: Contains a methyl group instead of an isopropoxy group.
Propyl carbamate: Contains a propyl group instead of an isopropoxy group.
Uniqueness: 2-Isopropoxyethyl carbamate is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability compared to other carbamates.
Propriétés
Numéro CAS |
67952-46-9 |
|---|---|
Formule moléculaire |
C6H13NO3 |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
2-propan-2-yloxyethyl carbamate |
InChI |
InChI=1S/C6H13NO3/c1-5(2)9-3-4-10-6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) |
Clé InChI |
WFGYALSKIQVJKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)
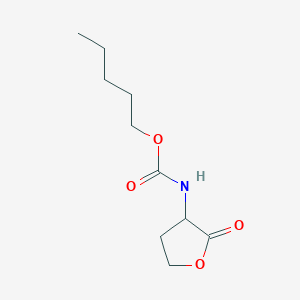

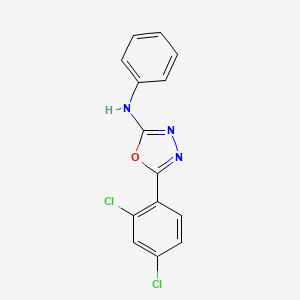
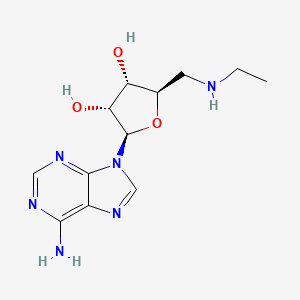
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
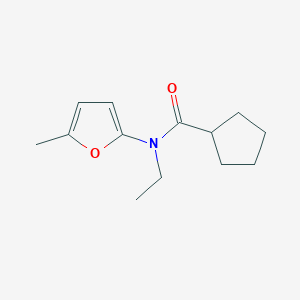
![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B12898061.png)
![2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide](/img/structure/B12898066.png)
